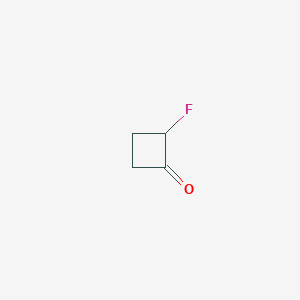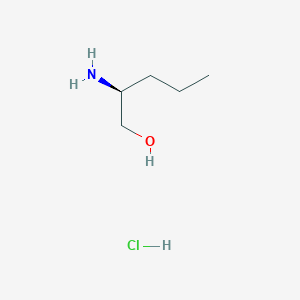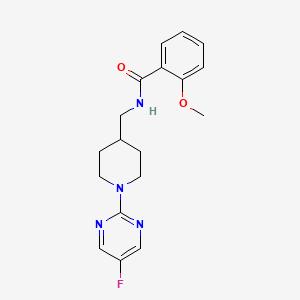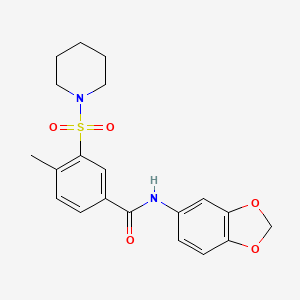![molecular formula C13H15F2NO5 B2632325 3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2287343-25-1](/img/structure/B2632325.png)
3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid (DFMOB) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DFMOB has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid inhibits the activity of ODC by binding to the active site of the enzyme. ODC is responsible for the conversion of ornithine to putrescine, a polyamine that is essential for cell growth and proliferation. Inhibition of ODC leads to decreased levels of putrescine and decreased cell proliferation.
Biochemical and Physiological Effects:
3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have both biochemical and physiological effects. Inhibition of ODC by 3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid leads to decreased levels of putrescine and other polyamines, which can lead to decreased cell proliferation and tumor growth. 3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can lead to decreased oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several advantages for lab experiments, including its ability to inhibit ODC and decrease cell proliferation. 3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been shown to have radioprotective effects, which can be useful in experiments involving radiation. However, 3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
For research on 3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid include further studies on its mechanism of action and its potential applications in cancer research and radioprotection. Research is also needed to determine the optimal dosage and administration of 3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid and to assess its potential toxicity. Additionally, 3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid could be studied for its potential applications in other areas of research, such as neurodegenerative diseases and inflammation.
Métodos De Síntesis
3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can be synthesized through various methods, including the reaction of 3,4-difluorobenzoic acid with isobutyl chloroformate and methylamine. The reaction takes place in the presence of a base, such as triethylamine, and yields 3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid as a white crystalline solid. Other methods of synthesis include the reaction of 3,4-difluorobenzoic acid with N,N-dimethylformamide dimethyl acetal and isobutyl chloroformate in the presence of a base.
Aplicaciones Científicas De Investigación
3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has potential applications in scientific research, particularly in the field of cancer research. 3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been studied for its ability to inhibit the activity of ornithine decarboxylase (ODC), an enzyme that is overexpressed in many types of cancer. Inhibition of ODC can lead to decreased cell proliferation and tumor growth. 3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been studied for its potential as a radioprotective agent, as it has been shown to decrease radiation-induced cell death in vitro.
Propiedades
IUPAC Name |
3-(difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO5/c1-13(2,3)21-12(19)16-8-5-4-7(10(17)18)6-9(8)20-11(14)15/h4-6,11H,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCJIUIVYALVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2632245.png)
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632246.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2632247.png)


![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2632251.png)
![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride](/img/structure/B2632256.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2632258.png)



![5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2632265.png)